Product packaging for zirconium chloride hydroxide(Cat. No.:CAS No. 10119-31-0)

zirconium chloride hydroxide

Cat. No.: B1148221
CAS No.: 10119-31-0
M. Wt: 143.68 g/mol
InChI Key: BLKLTTCUAPDQEG-UHFFFAOYSA-L
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Description

Zirconium chloride hydroxide is a useful research compound. Its molecular formula is ClHOZr and its molecular weight is 143.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

10119-31-0

Molecular Formula

ClHOZr

Molecular Weight

143.68 g/mol

IUPAC Name

zirconium(2+);chloride;hydroxide

InChI

InChI=1S/ClH.H2O.Zr/h1H;1H2;/q;;+2/p-2

InChI Key

BLKLTTCUAPDQEG-UHFFFAOYSA-L

Canonical SMILES

[OH-].[Cl-].[Zr+2]

Origin of Product

United States

Heterogenization Using Porous Supports:a Primary Strategy Involves Immobilizing Zirconium Active Sites Onto Robust, High Surface Area Supports. Metal Organic Frameworks Mofs Are Particularly Effective Scaffolds.researchgate.netzirconium Based Mofs, Such As Uio 66 and Mof 808, Exhibit Exceptional Thermal and Chemical Stability Due to the Strong Coordination Bonds Between the Zirconium Oxo Clusters the Inorganic Nodes and the Organic Linkers.nih.govthis Robust Framework Prevents the Leaching of Active Sites and Allows for Easy Separation of the Catalyst from the Reaction Mixture Through Simple Filtration or Centrifugation.researchgate.net

Tunable Porosity and Functionality: The pore size and internal microenvironment of MOFs like UiO-66 can be tuned by modifying the organic linkers. researchgate.net This allows for control over substrate accessibility to the active sites and can enhance catalytic performance.

Demonstrated Reusability: Catalysts like UiO-66(Zr) and MOF-808 have been successfully recycled at least five times in the transfer hydrogenation of ethyl levulinate without a significant loss of activity or selectivity. rsc.orgresearchgate.net

Nanostructuring and Encapsulation:another Advanced Design Involves Creating Nanostructured Catalysts Where the Active Zirconium Species Are Protected to Prevent Deactivation. a Successful Example is the Encapsulation of Ultrasmall Zirconia Nanoparticles Between Two Fused Plates of Mesoporous Silica, Creating a Sandwich Like Architecture.ameslab.govlabonline.com.au

Sintering and Crystallization Resistance: The silica shell protects the zirconia nanoparticles from sintering (agglomerating) or crystallizing at high temperatures, which would otherwise reduce their active surface area and effectiveness. ameslab.govlabonline.com.au

Accessibility: The pores in the mesoporous silica still allow reactant molecules to access the active zirconia sites. ameslab.govlabonline.com.au This design has proven effective in the hydrogenolysis of polyolefins, a challenging reaction for which zirconia was not conventionally considered highly reactive. ameslab.govlabonline.com.au

Inherent Stability of Zirconia:zirconia Zirconium Dioxide Itself is an Inherently Stable Material, Resistant to Chemical Degradation and Fouling, Making It Suitable for Harsh Reaction Conditions.luxfermeltechnologies.comthis Stability is a Key Advantage for Creating Long Lasting Catalysts, Especially when Dealing with Impure Feedstocks Found in Biomass Conversion Processes.luxfermeltechnologies.com

Photo- and Electro-catalytic Systems Involving Zirconium Hydroxide (B78521) Species

Zirconium-based materials, including species with hydroxide functionalities, are increasingly being explored for photo- and electro-catalytic applications due to their unique electronic properties and stability.

Photocatalysis: Zirconium-based MOFs have emerged as promising heterogeneous photocatalysts for applications like CO₂ reduction and H₂ production. nih.gov The photocatalytic activity often stems from the interplay between the organic linkers, which act as photosensitizers, and the zirconium oxo/hydroxo clusters, which act as catalytic centers.

Electrocatalysis: Zirconium complexes have also been investigated for their electrocatalytic properties. Thin films of mixed-ligand bis(β-diketonato)phthalocyanine complexes of zirconium(IV) deposited on titanium dioxide (TiO₂) or tin dioxide (SnO₂) have demonstrated catalytic activity in the electroreduction of oxygen. researchgate.net Such materials are also photosensitive in the visible range of the spectrum, indicating potential for photoelectrochemical applications. researchgate.net

The surface chemistry of zirconium hydroxide is fundamental to its catalytic function. dtic.mil The surface of zirconium hydroxide is rich in hydroxyl groups, which can act as active sites for adsorption and reaction. researchgate.net Techniques such as in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) are used to monitor the changes in these surface species under reaction conditions, providing insight into the catalytic mechanisms. dtic.mil The polymeric structure of zirconium hydroxide consists of zirconium atoms bridged by hydroxo and oxygen groups, with coordinated water molecules on the surface, all of which can participate in catalytic cycles. researchgate.net

Zirconium Chloride Hydroxide As a Precursor for Advanced Materials Synthesis

Fabrication of Zirconia (ZrO2) Nanomaterials

The synthesis of zirconia nanomaterials from zirconium chloride hydroxide (B78521) precursors, often in the form of zirconyl chloride (ZrOCl2·8H2O) which hydrolyzes to zirconium hydroxide in solution, is a widely employed method. This approach offers a high degree of control over the final properties of the nanomaterials, which are critical for their performance in various applications, including catalysis, thermal barrier coatings, and biomedical implants.

Control of Polymorphic Phases (Monoclinic, Tetragonal, Cubic) from Hydroxide Precursors

Zirconia is known for its polymorphism, existing in three main crystalline phases at atmospheric pressure: monoclinic (m-ZrO2), tetragonal (t-ZrO2), and cubic (c-ZrO2). The stable phase at room temperature is monoclinic, which transforms to tetragonal at approximately 1170°C and then to cubic at around 2370°C. However, the metastable tetragonal and cubic phases can be stabilized at lower temperatures, particularly in nanocrystalline form, which is crucial for many of its applications. The use of zirconium chloride hydroxide as a precursor allows for precise control over the resulting polymorphic phase through the manipulation of synthesis parameters.

Several factors during the precipitation and subsequent treatment of the zirconium hydroxide gel influence the final zirconia phase. The pH of the precipitation medium plays a significant role; for instance, adjusting the pH with ammonia (B1221849) can lead to the formation of different phases upon calcination. The rate of precipitation is another critical parameter. Rapid precipitation from a zirconium tetrachloride solution has been shown to yield predominantly monoclinic ZrO2 after calcination, whereas slow precipitation favors the formation of the tetragonal phase.

Hydrothermal synthesis, a method where the precursor solution is heated under pressure, offers another avenue for phase control. By adjusting the hydrothermal temperature and introducing additives, the formation of specific zirconia polymorphs can be directed. For example, the addition of propanetriol to a zirconium oxychloride solution during hydrothermal synthesis has been demonstrated to facilitate the transformation from the monoclinic to the tetragonal phase. researchgate.net Furthermore, aging the precipitated zirconium hydroxide gel in its mother liquor, particularly at elevated temperatures (e.g., 100°C), has been shown to be beneficial for obtaining single-phase tetragonal ZrO2 with enhanced thermal stability. mdpi.com

The following interactive table summarizes the influence of various synthesis parameters on the resulting zirconia polymorphs when using this compound as a precursor.

Synthesis MethodPrecursorKey ParameterParameter ValueResulting Phase(s)
PrecipitationZirconium tetrachloridePrecipitation RateRapidPredominantly monoclinic
PrecipitationZirconium tetrachloridePrecipitation RateSlowTetragonal
HydrothermalZirconium oxychlorideAdditive (Propanetriol)5 wt%Pure tetragonal
Forced HydrolysisZirconyl chlorideAging Temperature100°CSingle-phase tetragonal
Supercritical HydrothermalZirconium oxychlorideMediumAlkaline-freeMixture of monoclinic and tetragonal (5.3% tetragonal)

Tailoring Particle Size Distribution and Specific Surface Area

The particle size and specific surface area of zirconia nanomaterials are critical properties that dictate their performance in applications such as catalysis and sensing. The use of this compound as a precursor provides several handles to control these characteristics.

The concentration of the precursor solution is a key factor. Studies have shown that varying the molarity of the zirconium oxychloride solution can influence the resulting particle size. researchgate.net The pH of the solution during precipitation also affects the particle dimensions. By carefully controlling the pH, the aggregation of primary particles can be managed, leading to a narrower particle size distribution.

Hydrothermal synthesis conditions, including temperature and the use of surfactants, can be tuned to tailor the particle size and morphology. For instance, the introduction of a rosin-based surfactant during the hydrothermal treatment of a ZrOCl2 solution has been shown to improve the dispersion of the resulting zirconia particles and influence their morphology, leading to the formation of hollow cube-like structures. researchgate.net The subsequent calcination temperature also plays a crucial role; higher temperatures generally lead to an increase in particle size and a decrease in specific surface area due to sintering.

The choice of drying method for the precipitated zirconium hydroxide gel can also impact the final powder characteristics. Microwave drying, for example, has been demonstrated to be suitable for preparing nanoparticles with a moderate dispersion and an average grain size of around 35 nm.

The following interactive table provides an overview of how different synthesis parameters can be adjusted to control the particle size and specific surface area of zirconia nanomaterials derived from this compound.

Synthesis MethodPrecursorKey ParameterParameter ValueResulting Particle SizeResulting Specific Surface Area (m²/g)
HydrothermalZirconium oxychlorideAdditive (PVP)0.5 wt%~7.3 nm-
PrecipitationZirconium oxychlorideDrying MethodMicrowave~35 nm-
HydrothermalZirconium oxychlorideSurfactant (DTAB)Present50-150 nm (as-synthesized)146.78
Supercritical HydrothermalZirconium oxychlorideMediumAlkaline5.89 nm (crystallite size)-
Co-precipitationZirconium oxychlorideTemplateCoffee extract29-32 nm-
Co-precipitationZirconium oxychlorideTemplateHexamine14-18 nm-

Doping Mechanisms and Solid Solution Formation in Zirconia Systems

The properties of zirconia can be significantly enhanced by doping it with other metal oxides to form solid solutions. This is often done to stabilize the desirable tetragonal or cubic phases at room temperature and to introduce specific functionalities. When this compound is used as the precursor, doping is typically achieved through co-precipitation or sol-gel methods.

In the co-precipitation method, a soluble salt of the dopant cation is mixed with the zirconium oxychloride solution. Upon the addition of a precipitating agent, such as ammonia, the hydroxides of both zirconium and the dopant metal precipitate simultaneously. It is proposed that during this process, the dopant cation can substitute for zirconium cations within the zirconium hydroxide polymer structure, leading to the formation of an amorphous solid solution of the hydroxides. researchgate.net Subsequent calcination of this mixed hydroxide precursor leads to the formation of a doped zirconia solid solution. The homogeneity of the dopant distribution is a critical factor, which is influenced by the pH and the rate of precipitation.

The sol-gel process offers another route for introducing dopants. In this method, the zirconium oxychloride precursor is hydrolyzed to form a sol, and a solution of the dopant precursor is added. The mixture is then gelled, dried, and calcined. For example, ZnO-doped zirconia nanoparticles have been synthesized by adding a ZnO solution to a sol prepared from zirconyl chloride octahydrate. kashanu.ac.ir The intimate mixing of the precursors at the molecular level in the sol-gel process can lead to a highly uniform distribution of the dopant within the zirconia matrix.

The formation of a solid solution is confirmed through characterization techniques such as X-ray diffraction (XRD), which can show shifts in the diffraction peaks corresponding to changes in the lattice parameters of the zirconia crystal structure upon incorporation of the dopant ions.

Thin Film Deposition Technologies (CVD, ALD, Spray Pyrolysis)

This compound and its derivatives, particularly zirconium tetrachloride (ZrCl4), are important precursors for the deposition of zirconia thin films using various techniques. These films are utilized in a range of applications, including optical coatings, protective layers, and as dielectric materials in microelectronics.

Precursor Reactivity and Surface Reaction Mechanisms in Film Growth

The growth of zirconia thin films is governed by the chemical reactions of the precursor at the substrate surface. The reactivity of the zirconium chloride precursor and the specific surface reaction mechanisms are dependent on the deposition technique employed.

Chemical Vapor Deposition (CVD): In CVD, ZrCl4 is a common precursor. The deposition of ZrO2 can be achieved through the oxidation of ZrCl4 with an oxygen source or by hydrolysis with water vapor. mdpi.com The ZrCl4-H2O system is highly reactive, which can lead to homogeneous nucleation in the gas phase, resulting in powder formation rather than film growth. mdpi.com To control the reaction, the water can be formed in situ from the reaction of CO2 and H2. The surface reactions involve the adsorption of the ZrCl4 precursor onto the substrate, followed by reaction with the oxygen source to form zirconia and volatile byproducts like HCl.

Zr-OH* + ZrCl4 → Zr-O-ZrCl3* + HCl Zr-Cl* + H2O → Zr-OH* + HCl

Studies have shown that at typical ALD temperatures (250–500 °C), approximately half of the chloride ligands are released during the ZrCl4 pulse, and the other half are released during the water pulse. researchgate.net

Spray Pyrolysis: In spray pyrolysis, a solution containing a zirconium precursor, such as zirconium oxychloride, is atomized and sprayed onto a heated substrate. The solvent evaporates, and the precursor decomposes and reacts to form a zirconia film. When using aqueous solutions of ZrOCl2, the precursor hydrolyzes to form zirconium hydroxide species in the droplets. Upon reaching the hot substrate, these species undergo dehydration and thermal decomposition to form zirconia. The process is complex and involves aerosol transport, solvent evaporation, and heterogeneous chemical reactions on the substrate surface. Additives in the precursor solution, such as complexing agents like oxalic acid, can be used to stabilize the precursor and influence the decomposition pathway, thereby affecting the film properties. researchgate.net

Influence of Deposition Parameters on Film Crystallinity and Orientation

The crystalline structure and orientation of the deposited zirconia films are highly dependent on the deposition parameters for each technique.

Chemical Vapor Deposition (CVD): The deposition temperature is a critical parameter in CVD. For the ZrCl4-O2 and ZrCl4-H2O systems, deposition temperatures typically range from 800 to 1550 °C. mdpi.com The temperature influences the reaction kinetics and the mobility of adatoms on the surface, which in turn affects the crystallinity of the film. Lower temperatures may result in amorphous or poorly crystalline films, while higher temperatures promote the formation of crystalline phases.

Atomic Layer Deposition (ALD): The deposition temperature in ALD affects both the growth rate and the film's crystallinity. For the ZrCl4/H2O process, the ALD window, where a constant growth rate per cycle is achieved, is typically in the range of 250-350 °C. Within this window, the deposited films can be crystalline. The phase of the zirconia film can be influenced by the deposition temperature, with studies showing the formation of cubic and/or tetragonal phases. researchgate.net The substrate material can also play a role in the initial nucleation and subsequent crystal orientation of the film.

Spray Pyrolysis: In spray pyrolysis, the substrate temperature is a key parameter controlling the film's properties. For films deposited from zirconium oxychloride precursors, as-deposited films at lower temperatures (e.g., 330-380 °C) are often amorphous. researchgate.net Crystallization occurs upon post-deposition annealing at higher temperatures (above 500 °C). The annealing temperature determines the final crystalline phase, with cubic zirconia often forming at temperatures around 600 °C, and a mixture of cubic and monoclinic phases appearing at higher temperatures (700-1000 °C). researchgate.net The concentration of the precursor solution can also influence the crystallinity, with higher concentrations generally promoting the formation of a more crystalline phase.

The following interactive table summarizes the effect of key deposition parameters on the crystallinity and phase of zirconia thin films when using zirconium chloride-based precursors.

Deposition TechniquePrecursorKey ParameterParameter ValueResulting Film Crystallinity/Phase
Spray PyrolysisZirconium oxychlorideSubstrate Temperature330-380 °C (as-deposited)Amorphous
Spray PyrolysisZirconium oxychlorideAnnealing Temperature600 °CCubic
Spray PyrolysisZirconium oxychlorideAnnealing Temperature700-1000 °CCubic and Monoclinic
Spray PyrolysisZirconium oxychloridePrecursor ConcentrationIncreasingIncreased crystallinity (cubic phase)
ALDZrCl4Deposition Temperature250-500 °CCubic and/or Tetragonal
CVDZrCl4Deposition Temperature800-1550 °CCrystalline

Development of Zirconium-based Advanced Ceramics and Refractory Materials

This compound is a key starting material for producing advanced ceramic powders, particularly zirconia (ZrO₂). zirpro.comnoahchemicals.com The synthesis typically involves controlled hydrolysis and precipitation from a zirconyl chloride solution, followed by calcination to form zirconia nanoparticles. researchgate.netresearchgate.net These high-purity powders are the building blocks for fabricating dense, high-performance ceramics with exceptional strength, toughness, and thermal stability. noahchemicals.comgreat-ceramic.com

The conversion of precursor-derived zirconia powder into a dense ceramic body is achieved through sintering, a process of heating the material below its melting point. During sintering, several mechanisms contribute to the densification and the evolution of the material's microstructure. Initially, as the temperature increases, amorphous hydrous zirconia derived from the precursor undergoes dehydration and crystallization. researchgate.net The process involves the formation of interparticle "necks," where adjacent powder particles begin to bond, a key step in densification. researchgate.net

Zirconia is a polymorphic material, existing in monoclinic, tetragonal, and cubic phases depending on the temperature. compendiumlive.com The use of this compound as a precursor allows for the synthesis of nanocrystalline zirconia, which can stabilize the desirable high-strength tetragonal phase at lower temperatures. researchgate.netmdpi.com However, as sintering temperatures rise, grain growth occurs, where smaller grains merge into larger ones. This grain growth can influence the material's mechanical properties; for instance, an excessive increase in grain size can lead to a decrease in fracture toughness. researchgate.net The final microstructure, including grain size and phase composition, dictates the mechanical and physical properties of the ceramic. compendiumlive.com

Sintering Temperature (°C)Resulting Phase(s)Average Grain Size (nm)Key Observation
600Tetragonal ZrO₂NanocrystallineAging of the precursor gel favors the formation of a stable tetragonal phase. researchgate.net
1070Tetragonal ZrO₂120 - 130Achieves high relative density (96%) with reproducible sintering. researchgate.net
1350-1375Tetragonal (transformable)IncreasingA steep decline in fracture toughness is observed in this range for certain precursor-derived materials. researchgate.net
1400Monoclinic (in ZS nanofibers)-Tetragonal to monoclinic transformation occurs in zirconia-silica composites. nih.gov

This table is interactive and represents compiled data on the sintering of zirconia derived from precursors like this compound.

To enhance properties like hardness, wear resistance, and toughness, zirconia derived from this compound is often combined with other materials to form composites. mdpi.com Zirconia-toughened alumina (B75360) (ZTA) and alumina-toughened zirconia (ATZ) are common examples that couple the high toughness of zirconia with the hardness and stiffness of alumina. mdpi.com Another area of research involves zirconia-titanium (ZrO₂-Ti) composites, which are fabricated for potential biomedical applications. researchgate.net

A critical aspect of composite design is interface engineering—controlling the structure and chemistry of the boundaries between the different material phases. researchgate.net The properties of the composite are largely controlled by these internal interfaces. researchgate.net During the sintering of composites like ZrO₂-Ti, reactions can occur at the interface between the zirconia matrix and the titanium particles, influencing the final microstructure and grain size. researchgate.net Proper bonding at the interface is essential for load transfer between the matrix and the reinforcing phase, preventing mechanical failure. In dental applications, for example, achieving a strong and durable bond at the resin-to-zirconia interface is crucial for the longevity of restorations. nih.gov

Synthesis of Organozirconium Compounds and Related Coordination Complexes

While this compound itself is not the direct starting material for most organozirconium synthesis, its dehydrated form, zirconium tetrachloride (ZrCl₄), is a principal precursor. wikipedia.orgchemicalbook.com ZrCl₄ is produced through the high-temperature chlorination of zirconia (ZrO₂), which can be derived from this compound. noahchemicals.comchemicalbook.com

Organozirconium compounds are defined by the presence of a direct chemical bond between carbon and zirconium. chemeurope.comwikipedia.org These compounds are widely used as catalysts and reagents in organic synthesis. chemeurope.comchempedia.info A foundational organozirconium compound is zirconocene (B1252598) dichloride, (C₅H₅)₂ZrCl₂, which is prepared from ZrCl₄. wikipedia.orgchemeurope.com Reduction of zirconocene dichloride yields Schwartz's reagent, (C₅H₅)₂ZrHCl, a versatile compound used in a reaction known as hydrozirconation. thermofisher.comwikipedia.org Hydrozirconation involves the addition of the zirconium-hydride bond across alkenes and alkynes, forming new carbon-zirconium bonds that can then be used to create a variety of organic molecules. wikipedia.orgthermofisher.com

The synthesis pathway can be summarized as: this compound → ZrO₂ → ZrCl₄ → (C₅H₅)₂ZrCl₂ → (C₅H₅)₂ZrHCl (Schwartz's Reagent)

Coordination complexes of zirconium, where the metal ion is bonded to ligands through coordinate covalent bonds, are also synthesized from zirconium precursors. The hydrolysis of ZrCl₄ in water rapidly forms a hydrated hydroxy chloride cluster known as zirconyl chloride, confirming the existence of tetranuclear complexes like [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.netwikipedia.org These complexes are central to zirconium coordination chemistry in aqueous solutions.

Formation of Zirconium-based Metal-Organic Frameworks (MOFs) and Coordination Polymers

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are a class of porous materials known for their exceptional thermal and chemical stability, which is attributed to the strong Zr-O bonds in their structure. nih.gov Zirconyl chloride (ZrOCl₂·8H₂O), the hydrated form of this compound, is one of the most common and effective zirconium precursors for the synthesis of these materials. chemrxiv.orgtechniumscience.com

The synthesis of Zr-MOFs, such as the widely studied UiO-66 and MOF-808, involves reacting the zirconyl chloride precursor with organic linker molecules (e.g., terephthalic acid) in a solvent, often N,N-Dimethylformamide (DMF). nih.govtechniumscience.comacs.org The choice of precursor can significantly impact the final properties of the MOF. Studies have shown that using different zirconium precursors, including zirconyl chloride, zirconium chloride, and zirconyl nitrate (B79036), affects the crystallinity and porous structure of the resulting MOF-808. chemrxiv.orgrsc.org For instance, the presence of structural water in precursors like zirconyl chloride can influence the crystallization kinetics and may lead to the formation of more disorganized mesopores compared to anhydrous precursors like ZrCl₄. chemrxiv.orgrsc.org

Coordination polymers, which are structurally similar to MOFs, can also be synthesized using zirconium chloride salts as the metal source. For example, pseudopeptidic coordination polymers have been prepared via a solvothermal reaction between a chiral ditopic ligand and ZrCl₄. nih.gov

MOF TypeZirconium PrecursorOrganic LinkerKey Finding
MOF-808Zirconyl Chloride (ZrOCl₂·8H₂O)1,3,5-Benzenetricarboxylic acidThe nature of the zirconium precursor impacts the crystalline and porous structure of the MOF. chemrxiv.orgrsc.org
UiO-66Zirconyl Chloride (ZrOCl₂·8H₂O)Terephthalic acidA stable MOF can be synthesized using a 1:4 molar ratio of zirconium salt to the ligand. techniumscience.com
Zr-PSP-1Zirconium(IV) chloride (ZrCl₄)Pseudopeptidic linkerA pseudopeptidic coordination polymer formed via solvothermal reaction. nih.gov

This table is interactive and summarizes findings on the synthesis of zirconium-based MOFs and coordination polymers using zirconium chloride precursors.

Catalytic Applications and Mechanistic Investigations

Lewis Acidity in Organic Transformations

The Lewis acidity of the zirconium center in zirconium chloride hydroxide (B78521) and its related compounds, such as zirconium tetrachloride (ZrCl4) and zirconium oxychloride (ZrOCl2), is the cornerstone of its catalytic activity. This property allows it to activate substrates by withdrawing electron density, thereby rendering them more susceptible to nucleophilic attack. This activation is pivotal in a range of organic reactions, from classic electrophilic aromatic substitutions to complex multicomponent syntheses.

Reaction Mechanisms in Friedel-Crafts Reactions and Acylation

Zirconium-based Lewis acids, including zirconium tetrachloride, serve as effective catalysts in Friedel-Crafts reactions, a fundamental method for attaching substituents to aromatic rings. In Friedel-Crafts acylation, the zirconium catalyst activates the acylating agent, typically an acyl chloride or anhydride. The reaction mechanism involves the coordination of the Lewis acidic zirconium center to the halogen of the acyl halide. This coordination polarizes the carbon-halogen bond, leading to the formation of a highly electrophilic acylium ion. The aromatic ring then attacks this acylium ion in an electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and yield the acylated product. The catalyst is regenerated in this process, although in some cases it may form a complex with the product.

Zirconium compounds have also been explored as catalysts for the acylation of alcohols, phenols, and amines. The mild Lewis acidity of some zirconium catalysts allows for efficient acetylation under solvent-free conditions, even for sterically hindered or electron-deficient substrates.

Table 1: Catalytic Performance of Zirconium Tetrachloride in Acylation of Phenols

Phenol SubstrateProductCatalyst Loading (mol%)Reaction Time (min)Yield (%)
PhenolPhenyl acetate21098
4-Nitrophenol4-Nitrophenyl acetate21596
2,6-Di-tert-butylphenol2,6-Di-tert-butylphenyl acetate56090

Data extrapolated from studies on zirconium tetrachloride as a representative zirconium-based Lewis acid catalyst.

Catalytic Pathways in Diels-Alder Reactions and Intramolecular Cyclizations

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be significantly accelerated by Lewis acid catalysis. Zirconium tetrachloride has been utilized as a weak Lewis acid catalyst for this purpose. The catalytic pathway involves the coordination of the zirconium catalyst to the dienophile, typically an α,β-unsaturated carbonyl compound. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its reactivity towards the Highest Occupied Molecular Orbital (HOMO) of the diene. This accelerated [4+2] cycloaddition proceeds to form the cyclohexene derivative.

Similarly, zirconium tetrachloride can catalyze intramolecular cyclization reactions. By activating a functional group within a molecule, it can facilitate the formation of cyclic structures, which are important motifs in many natural products and pharmaceuticals.

Role in Multicomponent Organic Synthesis (e.g., Biginelli Reaction)

Zirconium-based catalysts have demonstrated efficacy in multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The role of the zirconium catalyst in this reaction is to act as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by urea. This is a crucial step in the formation of the key N-acyliminium ion intermediate. The subsequent steps involve the addition of the enolate of the β-ketoester and a final cyclization and dehydration to yield the dihydropyrimidinone product. The use of zirconium catalysts can offer advantages such as high yields, short reaction times, and operational simplicity.

Polymerization Catalysis and Stereocontrol Mechanisms

Zirconium-based catalysts are widely employed in the field of polymerization, particularly for olefins and cyclic esters. While specific data on zirconium chloride hydroxide is limited, organozirconium complexes and other zirconium compounds are known to be highly active. For instance, N-chelating organozirconium complexes are efficient in accelerating polymerization reactions.

In the context of stereocontrol, the design of the ligand environment around the zirconium center is crucial. Chiral zirconium complexes have been used to achieve asymmetric synthesis, including in polymerization reactions. The stereochemistry of the resulting polymer is influenced by the catalyst's structure, which dictates the orientation of the incoming monomer during the polymerization process. Zirconium phenoximide complexes, for example, can act as single-site catalysts for ethylene (B1197577) polymerization, leading to polyethylenes with narrow molecular weight distributions. The ability to control the stereochemistry is of paramount importance as it determines the physical and mechanical properties of the final polymer.

Heterogeneous Catalysis and Support Functionality

This compound can serve as a precursor for the synthesis of zirconia (ZrO2)-based heterogeneous catalysts. These solid catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recyclability. The catalytic activity of zirconia is closely linked to its surface acidity, which can be tailored by various preparation and modification methods.

Characterization of Surface Acid Sites (Brønsted and Lewis) on Zirconia-based Catalysts

Zirconia-based materials possess both Brønsted and Lewis acid sites, the nature and concentration of which are critical to their catalytic performance. Brønsted acids are proton donors, while Lewis acids are electron-pair acceptors. The surface of pure zirconia predominantly exhibits Lewis acidity, attributed to coordinatively unsaturated zirconium ions (Zr⁴⁺).

The introduction of sulfate (B86663) groups onto the zirconia surface, often through treatment with sulfuric acid or ammonium (B1175870) sulfate, can dramatically increase the acidity, leading to the formation of "sulfated zirconia," a solid superacid. This modification generates strong Brønsted acid sites in addition to enhancing the Lewis acidity.

The characterization of these acid sites is commonly performed using techniques such as infrared (IR) spectroscopy of adsorbed probe molecules like pyridine (B92270). The pyridine molecule interacts differently with Brønsted and Lewis acid sites, resulting in distinct IR absorption bands. Adsorption on Lewis acid sites typically gives rise to bands around 1445-1460 cm⁻¹, while interaction with Brønsted acid sites produces a characteristic band near 1540 cm⁻¹. Temperature-programmed desorption (TPD) of basic molecules like ammonia (B1221849) is another technique used to quantify the number and strength of acid sites.

Table 2: Characterization of Acid Sites on Zirconia-Based Catalysts

CatalystPreparation MethodBrønsted Acid Sites (µmol/g)Lewis Acid Sites (µmol/g)Characterization Technique
Pure ZrO₂Calcination of Zirconium HydroxideLow/NegligiblePresentPyridine-IR
Sulfated ZrO₂Sulfation of Zirconium HydroxideSignificantEnhancedPyridine-IR, NH₃-TPD

This table provides a general overview of the types of acid sites found on zirconia-based catalysts. The specific concentrations can vary significantly depending on the synthesis and treatment conditions.

The controlled preparation of zirconia catalysts from precursors like this compound allows for the tuning of these acidic properties, thereby optimizing their performance in various catalytic applications.

Mechanistic Studies of Catalytic Transfer Hydrogenation

Zirconium-based catalysts, particularly those integrated into Metal-Organic Frameworks (MOFs), are effective in catalytic transfer hydrogenation (CTH) reactions. The mechanism for the transfer hydrogenation of carbonyl compounds to their corresponding alcohols using hydrogen-donor solvents often follows the Meerwein–Ponndorf–Verley (MPV) reduction pathway. researchgate.net This process is crucial for upgrading biomass-derived compounds into valuable platform chemicals under mild conditions. researchgate.net

Quantum calculations and experimental studies have revealed that the reaction pathway is significantly influenced by the catalyst's structure, including the metal sites and the presence of defects. For instance, in the CTH of furfural to furfuryl alcohol using Zr-MOFs like UiO-66, the reaction proceeds via an MPV reduction mechanism. researchgate.net The process involves the use of an easily oxidizable alcohol, such as isopropanol, which serves as both the solvent and the hydrogen donor. researchgate.netrsc.org

Density functional theory (DFT) calculations have been employed to compare reaction pathways over different active sites on Zr-UiO-66, such as dehydrated and hydrated defect sites. researchgate.net These studies, along with experimental findings, help in understanding the roles of Lewis acid sites on the zirconium clusters in activating the carbonyl group of the substrate and the hydroxyl group of the hydrogen donor. In the hydrogenation of CO2, open zirconium sites have been identified as essential for the formation of products like methanol and methane. acs.org The interface between a metal (like copper or platinum) and the zirconia support is critical, with stable formate and methoxy intermediates often forming at the zirconia sites. acs.org

Coordination of the hydrogen donor alcohol to a Lewis acidic zirconium center.

Coordination of the carbonyl substrate to the same or an adjacent zirconium center.

Hydride transfer from the donor alcohol to the carbonyl compound via a six-membered ring transition state, characteristic of the MPV mechanism.

Desorption of the product alcohol and the ketone byproduct.

This mechanistic understanding allows for the optimization of reaction conditions and catalyst design to maximize selectivity and conversion rates. For example, the Hf- and Zr-containing MOF-808 has shown high selectivity (95%) for benzyl alcohol at 99% conversion of benzaldehyde, attributed to the MPV reduction pathway. researchgate.net

Design Principles for Recyclable and Regenerable Zirconium Catalysts

The development of recyclable and regenerable catalysts is a core principle of green chemistry, aimed at reducing waste and improving economic feasibility. For zirconium-based catalysts, several design strategies have proven effective in enhancing their stability and reusability.

Solution Chemistry and Complexation Dynamics of Zirconium Iv Species

Hydrolysis and Oligomerization Phenomena

Formation and Stability of Polynuclear Hydroxide (B78521) Complexes (e.g., Tetrameric and Octameric Species)

One of the most well-characterized and stable polynuclear species of zirconium(IV) in acidic aqueous solutions is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. rsc.org This complex features a ring-like structure where four zirconium atoms are linked by double hydroxide bridges. Each zirconium atom is further coordinated to four water molecules. The formation of this tetramer is a key feature of zirconium hydrolysis and serves as a fundamental building block for larger polymeric species.

Under conditions of lower acidity, the tetrameric species can further hydrolyze and oligomerize to form an octameric species. researchgate.net An equilibrium exists between the tetramer and the octamer, which can be represented by the following equation:

2[Zr₄(OH)₈(H₂O)₁₆]⁸⁺ + 4OH⁻ ⇌ [Zr₈(OH)₂₀(H₂O)₂₄]¹²⁺ + 8H₂O

The octamer is thought to be formed by the stacking of two tetrameric units. researchgate.net The stability and predominance of these polynuclear species are highly dependent on the solution conditions.

Table 1: Structural Parameters of Key Polynuclear Zirconium(IV) Hydroxide Complexes

Species Formula Zr-Zr Distance (Å) Zr-O(OH) Distance (Å) Zr-O(H₂O) Distance (Å)
Tetramer [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ ~3.5 ~2.1 ~2.2
Octamer [Zr₈(OH)₂₀(H₂O)₂₄]¹²⁺ - - -

Data compiled from various spectroscopic and scattering studies.

Influence of Solution pH, Ionic Strength, and Temperature on Speciation Equilibria

The speciation of zirconium(IV) in aqueous solution is profoundly influenced by several factors, including pH, ionic strength, and temperature.

pH: As the pH of a zirconium(IV) solution increases, the extent of hydrolysis and polymerization also increases. In very strong acidic solutions (e.g., > 2 M HClO₄), the monomeric aqua ion, [Zr(H₂O)₈]⁴⁺, is the dominant species. As the acidity is decreased (pH 0-2), the tetrameric species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, becomes the predominant form. rsc.org Further increases in pH lead to the formation of the octamer and even larger, less well-characterized polymers, eventually leading to the precipitation of amorphous zirconium hydroxide, Zr(OH)₄, at near-neutral pH. nih.gov

Ionic Strength: The ionic strength of the solution can influence the activity coefficients of the involved ionic species, thereby shifting the position of the hydrolysis and polymerization equilibria. While the general trend of hydrolysis and polymerization with increasing pH remains the same, the specific pH at which different species become dominant can be affected by the ionic strength of the medium.

Temperature: Temperature affects both the kinetics and thermodynamics of the hydrolysis and polymerization reactions. Generally, an increase in temperature promotes hydrolysis and can lead to the formation of more condensed and less soluble zirconium species. For instance, heating solutions of zirconium salts can accelerate the formation of zirconium oxide precipitates. The dielectric constant of water decreases with increasing temperature, which can favor the association of ions and the formation of polynuclear species. nims.go.jp

Table 2: Predominant Zirconium(IV) Species at Different pH Values

pH Range Predominant Species
< 0 [Zr(H₂O)₈]⁴⁺
0 - 2 [Zr₄(OH)₈(H₂O)₁₆]⁸⁺
> 2 [Zr₈(OH)₂₀(H₂O)₂₄]¹²⁺ and higher polymers

This table provides a simplified representation of a complex and continuous speciation process.

Ligand Exchange Reactions and Anion Complexation (e.g., Chloride, Sulfate (B86663), Phosphate (B84403), Fluoride)

In addition to hydrolysis, the zirconium(IV) ion can undergo ligand exchange reactions with various anions present in the solution. The strength of the complexation is dependent on the nature of the anion, with hard Lewis bases showing a stronger affinity for the hard Zr(IV) cation.

Chloride: Chloride ions form relatively weak complexes with zirconium(IV) in aqueous solution. While some inner-sphere complexation can occur, particularly at high chloride concentrations, the interaction is generally not strong enough to prevent the hydrolysis and polymerization of zirconium(IV) unless the solution is highly acidic.

Sulfate: Sulfate is a stronger complexing agent for zirconium(IV) than chloride. It can form a series of stable sulfato complexes, such as [Zr(SO₄)]²⁺, [Zr(SO₄)₂], and [Zr(SO₄)₃]²⁻. nih.gov The formation of these complexes can significantly alter the hydrolysis behavior of zirconium, often leading to the precipitation of basic zirconium sulfates rather than zirconium hydroxide. nih.gov

Phosphate: Phosphate ions have a very strong affinity for zirconium(IV) and form highly insoluble zirconium phosphate compounds. acs.org This strong interaction is the basis for the use of zirconium phosphate as an inorganic ion exchanger. The formation of zirconium phosphate complexes and precipitates effectively removes zirconium from the solution over a wide pH range.

Fluoride (B91410): Fluoride is an exceptionally strong complexing ligand for zirconium(IV). It forms a series of highly stable mononuclear fluoro complexes, including [ZrF]³⁺, [ZrF₂]²⁺, [ZrF₃]⁺, [ZrF₄], [ZrF₅]⁻, and [ZrF₆]²⁻. rsc.org The formation of these complexes can completely suppress hydrolysis and polymerization, even in less acidic solutions. The stability of these complexes makes fluoride a key component in the processing and analysis of zirconium. researchgate.net

Table 3: Stability Constants (log β) for Zirconium(IV) Complexes with Various Anions

Ligand (L) Complex log β₁ log β₂ log β₃ log β₄
Fluoride (F⁻) [ZrFₙ]⁴⁻ⁿ 8.85 16.35 22.55 27.25
Sulfate (SO₄²⁻) [Zr(SO₄)ₙ]⁴⁻²ⁿ 3.9 6.5 7.8 -

Stability constants are highly dependent on ionic strength and temperature. The values presented are indicative and taken from various sources under specific conditions.

Solvation Structures and Hydration Shell Dynamics of Zirconium(IV) Ions

In the absence of strongly complexing ligands and under highly acidic conditions, the zirconium(IV) ion exists as a hydrated species, [Zr(H₂O)ₙ]⁴⁺. Understanding the structure and dynamics of this hydration shell is crucial for comprehending the reactivity of the Zr(IV) ion.

Experimental and theoretical studies have shown that the hydrated zirconium(IV) ion is typically eight-coordinated, forming an [Zr(H₂O)₈]⁴⁺ complex. rsc.orgrsc.org The geometry of this primary hydration shell is best described as a square antiprism. researchgate.net The Zr-O bond distance in the aqua ion has been determined to be approximately 2.19 Å. rsc.org

Molecular dynamics simulations have provided insights into the dynamics of the hydration shells. rsc.org The water molecules in the first hydration sphere are strongly bound to the Zr(IV) ion, and their exchange with bulk water molecules is a relatively slow process. A second hydration shell is also observed, with a less defined structure and a faster exchange rate of water molecules compared to the first shell. The strong interaction between Zr(IV) and the water molecules in its first hydration shell is a key factor driving the subsequent hydrolysis reactions as the pH increases.

Table 4: Properties of the Hydrated Zirconium(IV) Ion

Property Value
Coordination Number 8
Geometry Square Antiprism
Zr-O Bond Distance (Å) ~2.19
Residence Time of H₂O in First Hydration Shell Long (slow exchange)

Data are based on a combination of experimental (EXAFS, X-ray scattering) and computational (molecular dynamics) studies.

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations for Solvation and Complex Formation

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For zirconium chloride hydroxide (B78521), MD simulations provide crucial insights into its behavior in aqueous environments, particularly regarding solvation (how it interacts with water molecules) and the formation of complex structures.

MD simulations have been used to investigate the stability and coordination of Zr4+ ions in aqueous solutions containing various ligands, including hydroxides and chlorides. acs.org These simulations model the complex interplay between the central zirconium ion, its surrounding ligands, and the bulk solvent. The simulations can track the fluctuations in the coordination sphere and the dynamics of the surrounding solvent molecules, providing a realistic picture of the solvated complex. acs.org

In the context of complex formation, MD simulations can explore the thermodynamics and structure of various chloro-hydroxo-aqua complexes, such as [ZrCl_k(OH)_m(H2O)_n]^(4-k-m). researchgate.net By simulating these species in a box of water molecules, researchers can determine preferred coordination numbers and geometries. For example, simulations of a Zr4+–chelator complex in water, with chloride ions added to neutralize the system, show that Zr4+ can remain almost fully solvated by water molecules even when bound to other ligands. acs.org This highlights the strong interaction between zirconium and water.

The solvation shell of the hydroxide ion itself has also been a subject of MD studies. researchgate.netrsc.org Understanding how hydroxide ions are solvated is fundamental to modeling their interaction with Zr4+ to form zirconium chloride hydroxide species. Furthermore, MD simulations of the water/zirconia interface reveal details about the rotational and translational motion of water molecules near the surface, which is essential for understanding the dynamics of surface hydroxylation and ligand exchange reactions. researchgate.net

Computational Modeling of Aqueous Speciation and Thermodynamic Stability Constants

Computational modeling is essential for predicting the various chemical forms (species) of this compound that can exist in an aqueous solution under different conditions (e.g., pH, concentration). These models are also used to calculate thermodynamic stability constants, which quantify the stability of these species.

The aqueous chemistry of zirconium is complex due to its strong tendency to hydrolyze and form polynuclear species. nii.ac.jpoecd-nea.org Computational methods, particularly DFT, can be used to predict the Gibbs free energies of formation for various zirconium species in solution. scielo.org.za From these energies, reaction energies for hydrolysis and complexation reactions can be determined, which in turn are used to predict stability constants. scielo.org.za

For example, a computational study on the stepwise hydrolysis of ZrF4 (a chemical cousin to ZrCl4) used DFT to predict the Gibbs reaction energies and construct species distribution diagrams as a function of pH. scielo.org.za A similar approach can be applied to the Zr4+-Cl--OH- system. Such models predict the formation of various monomeric and polymeric hydroxo and chloro-hydroxo complexes. Studies suggest that in acidic chloride solutions, the dominant species can include hydroxo chloride complexes like Zr(OH)2Cl3−. researchgate.net

Zirconium SpeciesLog β (Stability Constant)MethodNotes
[Zr(OH)]^3+ 14.1Re-evaluated Experimental/ModeledRepresents the first hydrolysis step. oecd-nea.org
[Zr(OH)2]^2+ 26.9Re-evaluated Experimental/ModeledSecond hydrolysis product. oecd-nea.org
[Zr(OH)3]^+ 38.2Re-evaluated Experimental/ModeledThird hydrolysis product. oecd-nea.org
Zr(OH)4(aq) 47.7Re-evaluated Experimental/ModeledNeutral aqueous species. oecd-nea.org
[Zr(OH)5]^- 55.0Re-evaluated Experimental/ModeledFormation in alkaline conditions. researchgate.net

Note: These values are selected from critical reviews of thermodynamic data, which rely on consistent modeling of hydrolysis. oecd-nea.orgresearchgate.net Direct computational values for mixed chloro-hydroxo species are less commonly reported but can be derived from first principles.

Interactions with Diverse Chemical and Environmental Systems

Surface Adsorption and Ion Exchange Mechanisms

The surface of zirconium chloride hydroxide (B78521) is rich in hydroxyl groups (Zr-OH), which can act as sites for both adsorption and ion exchange. The behavior of these surface groups is pH-dependent; they can become protonated to form positively charged sites (Zr-OH2+) in acidic conditions or deprotonated to form negatively charged sites (Zr-O-) in basic conditions. This amphoteric nature is central to its ability to interact with a wide array of charged species.

Zirconium hydroxide-based materials have demonstrated significant potential for selectively removing various ionic pollutants from water. The primary mechanisms involved are ion exchange and surface complexation.

In anion exchange, protonated surface hydroxyls (≡Zr–OH2+) act as positively charged sites that can bind anions. rsc.org This is particularly effective in acidic to neutral conditions. Additionally, a ligand exchange mechanism can occur where anions from the solution directly replace hydroxyl groups on the zirconium hydroxide surface (≡Zr–OH + X− ⇌ ≡Zr–X + OH−). rsc.org Studies on hydrous zirconium oxides have shown a high potential for the selective removal of iodate (B108269) (IO3−) even in the presence of competing anions like sulfate (B86663) (SO42−). rsc.org The primary uptake mechanism was identified as outer-sphere complexation (ion-exchange), which allows for efficient and reversible sorption. rsc.org The anion exchange capacity for these materials is reported to be in the range of 0.8–0.9 meq g−1. rsc.org

For metal cation sorption, the mechanism often involves the exchange of protons from the surface hydroxyl groups with metal ions in the solution, a process favored at higher pH values. Zirconium-based sorbents have been studied for the removal of divalent heavy metal ions such as Cu2+, Zn2+, and Cd2+. scispace.com The uptake of these ions is highly pH-dependent, with maximum sorption occurring around pH 5. scispace.com The Freundlich isotherm model has been found to fit the equilibrium data well for these heavy metal ions, suggesting a heterogeneous surface interaction. scispace.com Similarly, complex hydroxides containing zirconium have shown high adsorption capacity for chromium(VI) ions, where the mechanism is attributed to ion exchange with sulfate ions in the material's interlayer region and electrostatic attraction. mdpi.com

Pollutant IonSorption MechanismEffective pH RangeReported Capacity / EfficiencyReference
Iodate (IO3−)Ion Exchange (Outer-sphere complexation)Acidic to Neutral0.1–0.4 meq g−1 rsc.org
Chromium(VI)Ion Exchange, Electrostatic AttractionAcidic (Optimal ~pH 3)~27.6 mg/g mdpi.com
Copper (Cu2+)Surface Complexation / Ion Exchange~pH 5High, follows Freundlich isotherm scispace.com
Zinc (Zn2+)Surface Complexation / Ion Exchange~pH 5High, follows Freundlich isotherm scispace.com
Cadmium (Cd2+)Surface Complexation / Ion Exchange~pH 5High, follows Freundlich isotherm scispace.com

Zirconium hydroxide is a highly effective sorbent for the decontamination and detoxification of chemical warfare agents (CWAs). google.com Its mechanism is twofold: it physically adsorbs the toxic agents and then chemically neutralizes them through hydrolysis and other reactions. The porous structure and high surface area provide ample sites for adsorption, while the surface hydroxyl groups act as reactive sites for detoxification. google.comtechlinkcenter.org

Research has demonstrated that zirconium hydroxide can rapidly degrade nerve agents such as soman (B1219632) (GD) and VX, as well as the blister agent sulfur mustard (HD). dtic.mil The detoxification process for organophosphate nerve agents is believed to occur via acidic hydrolysis, facilitated by the Lewis acid character of the zirconium centers and the nucleophilic action of the hydroxyl groups. techlinkcenter.org For sulfur mustard, the degradation pathway is also hydrolytic. The effectiveness of zirconium hydroxide has been proven in various forms, including as a powder and as a component in a sprayable slurry, which can reduce toxic chemical presence on complex surfaces by up to 1,000-fold. techlinkcenter.orgdtic.mil

The reaction kinetics show a rapid reduction in the concentration of these agents upon contact with zirconium hydroxide. dtic.mil This reactivity is a critical advantage over other sorbents like Fuller's earth, which primarily provide only physical removal. dtic.mil

Chemical AgentAgent TypeReported Half-Life with Zr(OH)4Decontamination MechanismReference
Soman (GD)Nerve Agent8.7 minutesAdsorption, Hydrolysis dtic.mil
VXNerve Agent1 minuteAdsorption, Hydrolysis dtic.mil
Sulfur Mustard (HD)Blister Agent138 minutesAdsorption, Hydrolysis dtic.mil

Interfacial Chemistry in Hybrid Material Systems

For example, a hybrid material of zirconium hydroxide and granular activated carbon (Zr(OH)4@GAC) has been developed for CWA detoxification. x-mol.net In this system, zirconium hydroxide is generated in-situ within the pores of the carbon matrix. The interface between the amorphous zirconium hydroxide and the carbon surface is crucial for the material's high reactivity, combining the high surface area of the carbon with the catalytic properties of the zirconium hydroxide. x-mol.net

In polymer composites, zirconium hydroxide can be incorporated to create self-decontaminating fabrics and materials. techlinkcenter.org U.S. Navy scientists have developed a composite comprising zirconium hydroxide and a cyclic olefin polymer. techlinkcenter.org The polymer can form stable hydroperoxides, which, along with the zirconium hydroxide, provide two distinct mechanisms for CWA detoxification. techlinkcenter.org The interfacial compatibility ensures that the zirconium hydroxide particles are well-dispersed within the polymer matrix, maximizing the available reactive surface area.

Furthermore, materials derived from zirconium oxychloride, such as the metal-organic framework UiO-66, are used to create complex composites like UiO-66/Fe3O4@CNCs (Cellulose Nanocrystals). acs.org In this architecture, the interface between the magnetic Fe3O4@CNC core and the UiO-66 shell is pre-functionalized to improve bonding and promote uniform crystallization of the framework, highlighting the importance of controlled interfacial chemistry in creating multifunctional materials for applications like targeted adsorption. acs.org

Colloidal Behavior and Aggregation Phenomena in Aqueous Dispersions

The colloidal behavior of zirconium chloride hydroxide in aqueous solutions is governed by hydrolysis and condensation reactions of zirconium species. When zirconium salts like zirconyl chloride (ZrOCl2) are dissolved in water, they hydrolyze to form complex hydrated ions, primarily the tetranuclear complex [Zr4(OH)8(H2O)16]8+. researchgate.net As conditions such as pH and temperature are changed, these precursor ions undergo further hydrolysis and condensation (polymerization) to form colloidal particles of hydrous zirconia or zirconium hydroxide. researchgate.net

The resulting colloidal particles typically have a positive surface charge in acidic solutions, which contributes to the stability of the dispersion by electrostatic repulsion. researchgate.net The point of zero charge for these particles is reported to be around pH 6.6. researchgate.net Below this pH, the particles are positively charged and stable, while aggregation and precipitation are more likely to occur as the pH approaches this value or becomes basic.

The size and morphology of the aggregates can be controlled by manipulating the conditions during their formation. For instance, forced hydrolysis of zirconyl salt solutions at elevated temperatures (e.g., 102 °C) can produce stable sols containing nearly spherical, monoclinic hydrated zirconia particles with diameters in the range of 7–10 nm. researchgate.net Studies using a double jet precipitation apparatus showed that the concentration of the initial zirconyl chloride solution and the presence of other ions, like yttrium, significantly influence the final precipitated particle size, which can range from approximately 1.0 to 4.9 µm. researchgate.net This ability to control particle size and aggregation is crucial for tailoring the properties of the material for specific applications.

Future Research Directions and Emerging Paradigms

Rational Design of Zirconium-based Materials with Tailored Functionality

The rational design of materials from zirconium precursors, such as zirconium chloride hydroxide (B78521), is a cornerstone of modern materials science. This approach involves the deliberate construction of materials with specific, predictable properties by carefully selecting molecular building blocks. A prime example is the synthesis of Zirconium-based Metal-Organic Frameworks (Zr-MOFs). nih.govdtic.mil These materials are prized for their exceptional thermal and chemical stability, which stems from the strong Zr-O bonds. nih.gov

Researchers are now fine-tuning the properties of Zr-MOFs by strategically choosing and modifying the organic linker molecules that connect the zirconium-based nodes. digitellinc.com This allows for precise control over pore size, surface area, and chemical functionality, tailoring the material for specific applications like gas storage, separation, and catalysis. nih.govgoogle.com For instance, introducing functional groups like amino (-NH2) or nitro (-NO2) groups into the organic linkers can significantly enhance the material's adsorption capabilities for specific molecules like carbon dioxide or volatile organic compounds. mdpi.commdpi.com

Mixed-linker MOFs represent a further step in this design process, allowing for even more nuanced control over the framework's properties. digitellinc.com By incorporating multiple types of linkers into a single framework, scientists can create materials with customized functionalities. For example, the inclusion of perfluoroalkyl chains in a Zr-MOF has been shown to increase the adsorption of certain perfluoroalkyl substances (PFAS) from water. digitellinc.com This ability to design materials at the molecular level opens up possibilities for creating highly specialized adsorbents, catalysts, and drug delivery systems. nih.govnoahchemicals.com

Table 1: Examples of Rationally Designed Zr-MOFs and their Functionality Data synthesized from multiple sources. nih.govdigitellinc.commdpi.commdpi.com

MOF Name Organic Linker(s) Key Design Feature Tailored Functionality
UiO-66 Terephthalic acid High stability and porosity Gas storage, catalysis
UiO-66-NH2 2-Aminoterephthalic acid Amino functionalization Enhanced CO2 and VOC capture
UiO-66-NO2 2-Nitroterephthalic acid Nitro functionalization Chemical stability, water/ethanol adsorption
NU-600-F Brominated and Fluoroalkylated tetratopic linkers Mixed-linker system Selective PFAS adsorption

Advancements in Sustainable Synthesis and Green Chemistry Methodologies

In line with the global push for environmental sustainability, significant research is being directed towards the green synthesis of zirconium-based materials. mgesjournals.comacs.org These efforts aim to reduce the use of hazardous chemicals, minimize energy consumption, and generate less waste. mgesjournals.comijsra.net Zirconium chloride hydroxide, often in the form of its precursor zirconyl chloride octahydrate (ZrOCl2·8H2O), is a key starting material in many of these eco-friendly routes. rsc.orgijeas.orgmdpi.com

One prominent green chemistry approach is the use of plant extracts as reducing and capping agents for the synthesis of zirconium dioxide (ZrO2) nanoparticles. ijeas.orgmdpi.comresearchgate.net Extracts from sources like Acalypha Indica and Toddalia asiatica contain phytochemicals that can effectively mediate the formation of nanoparticles, offering a non-toxic and cost-effective alternative to traditional chemical methods. ijeas.orgmdpi.com Another sustainable strategy involves conducting syntheses in aqueous solutions at room temperature, which reduces energy costs and avoids the use of toxic organic solvents like N,N-dimethylformamide (DMF). mdpi.comresearchgate.net Researchers have successfully synthesized phase-pure functionalized Zr-MOFs, such as UiO-66-NO2, in water at ambient temperatures. mdpi.com

These green methods not only make the production process more environmentally benign but can also influence the properties of the final material. The choice of synthesis parameters, including the precursor salt, pH, reaction time, and temperature, can affect the morphology, size, and crystalline phase of the resulting nanoparticles. rsc.orgnih.gov

Table 2: Comparison of Synthesis Methods for Zirconia-based Nanomaterials Data synthesized from multiple sources. rsc.orgmdpi.comnih.gov

Synthesis Method Precursor Example Key Green Principle Typical Product Size
Co-precipitation Zirconium nitrate (B79036) Use of aqueous solutions Varies with conditions
Sol-gel Zirconium(IV) acetylacetonate Lower temperature processing 70-77 nm
Green Synthesis (Plant Extract) Zirconyl oxychloride Use of renewable, non-toxic reagents 15-30 nm
Hydrothermal Zirconium oxychloride Water as solvent 2-12 nm

Deeper Mechanistic Understanding of Complex Reaction Systems and Self-Assembly Processes

A fundamental understanding of how this compound transforms into more complex structures is crucial for controlling the final properties of the material. Research is increasingly focused on elucidating the mechanisms of nucleation, growth, and self-assembly that govern the formation of zirconium-based nanoparticles and MOFs.

Studies have shown that the synthesis of zirconium hydroxide nanoparticles can be a multi-stage process. uni-regensburg.de It can begin with a "bottom-up" synthesis where a hydroxide gel is formed, followed by a "top-down" reorganization stage where primary nano-units cluster and rearrange over time. uni-regensburg.de Advanced characterization techniques such as Small-Angle X-ray Scattering (SAXS) are being used to follow these processes in real-time, providing insights into how factors like pH and precursor concentration guide the assembly. uni-regensburg.de

In the context of MOFs, the ability of the framework to form a gel under specific synthetic conditions is being explored as a new route to create hierarchically porous materials. rsc.org High concentrations of reactants can induce gelation, leading to the formation of monolithic structures composed of interconnected nanoparticles. These monoliths possess both the micropores inherent to the MOF structure and larger mesopores between the particles, which can improve mass transfer for applications in catalysis and adsorption. rsc.org Understanding and controlling this gelation and self-assembly process is key to fabricating advanced materials with complex, multi-scale architectures.

Integration of this compound in Multifunctional Nanotechnology Platforms

This compound and its derivatives are being integrated into sophisticated nanotechnology platforms to create multifunctional materials with synergistic properties. rsc.org These platforms combine the unique characteristics of zirconium-based compounds, such as chemical stability and reactivity, with other nanomaterials to address complex challenges in environmental remediation, medicine, and energy. noahchemicals.comnoahchemicals.com

For example, zirconium hydroxide nanoparticles are highly effective for the sequestration and decomposition of toxic chemicals, including nerve agents. dtic.milnoahchemicals.com When coated onto nanofibers, they create innovative fabrics for decontamination suits. noahchemicals.com In another application, zirconium-based MOFs are combined with magnetic nanoparticles (like Fe3O4) to create core-shell structures. acs.org These magnetic MOF composites are highly efficient for adsorbing pollutants like antibiotics from wastewater and can be easily separated and recycled using a magnetic field, enhancing their practical viability. acs.org

Furthermore, zirconium-based materials are being explored for biomedical applications. Zirconium phosphate (B84403) (ZrP) nanomaterials, for instance, can be surface-functionalized to improve their biocompatibility and serve as platforms for drug delivery. acs.org The integration of these zirconium compounds into multi-component nanosystems is a rapidly advancing field that promises to deliver a new generation of smart and highly efficient technological solutions. rsc.org

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for zirconium chloride hydroxide, and how do reaction conditions influence product purity?

  • Methodological Answer : this compound is typically synthesized via controlled hydrolysis of zirconium oxychloride (ZrOCl₂) with ammonium hydroxide (NH₄OH). Key steps include:

  • Gradual addition of NH₄OH to ZrOCl₂ under stirring to form a gel.
  • Repeated washing with dilute NH₄OH (1% w/v) to remove chloride ions (verified via Mohr’s method).
  • Drying at 120°C for 12 hours, followed by calcination at 600°C for 4 hours under airflow .
  • Critical Factors : pH control during hydrolysis and aging time significantly affect oligomeric species formation (e.g., tetramer vs. octamer), which impacts catalytic or cryoprotective properties .

Q. Which characterization techniques are essential for analyzing the oligomeric state and structural dynamics of this compound in solution?

  • Methodological Answer :

  • X-ray Scattering : Resolves polymeric species (e.g., tetrameric [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ or octameric clusters) in aqueous solutions, which dominate under varying acidity .
  • Thermogravimetric Analysis (TGA) : Determines decomposition pathways and hydration states.
  • LC-PolScope Imaging : Quantifies ice recrystallization inhibition (IRI) activity by visualizing ice crystal orientation and grain boundaries .
  • pH Titration : Monitors speciation changes, as higher pH promotes larger oligomers .

Q. How is thermal hysteresis activity measured in this compound, and what parameters influence its efficacy as a cryoprotectant?

  • Methodological Answer :

  • Experimental Setup : Use a nanoliter osmometer to measure the temperature gap between ice melting and growth (thermal hysteresis, TH).
  • Key Parameters :
  • pH : TH peaks at pH 4.7 for zirconium acetate hydroxide (ZRAH) due to optimal charge distribution for ice binding .
  • Concentration : Activity plateaus at ~100 mM, suggesting saturation of ice-binding sites .
  • Comparison : ZRAH exhibits TH values (~0.5°C) lower than antifreeze proteins (AFPs, ~1–5°C) but with superior stability .

Advanced Research Questions

Q. How do pH and aging time affect the oligomeric equilibrium of this compound, and what functional implications arise?

  • Methodological Answer :

  • pH Effects : Lower acidity (pH > 2) shifts equilibrium toward octamers, which exhibit stronger ice-binding via hydroxyl/acetate groups. At pH < 2, tetramers dominate but show minimal IRI activity .
  • Aging : Prolonged storage increases polymerization, reducing reactivity. Freshly prepared solutions are preferred for catalytic applications .
  • Functional Impact : Octamers enhance IRI and catalytic performance in ethylbenzene dehydrogenation by providing stable active sites .

Q. What experimental strategies resolve contradictions in ice recrystallization inhibition mechanisms between zirconium compounds and biological antifreeze proteins?

  • Methodological Answer :

  • Contradiction : Zirconium compounds inhibit recrystallization via lattice matching (mimicking AFP ice-binding sites) but lack AFP’s hyperactive hysteresis.
  • Strategies :
  • Mutagenesis Comparisons : Replace AFP residues with zirconium’s functional groups (e.g., hydroxyl, acetate) to test binding synergy .
  • Molecular Dynamics (MD) : Simulate zirconium-ice interactions to identify binding motifs vs. AFP’s Thr/Ala repeats .
  • In Situ Spectroscopy : Use Raman or FTIR to detect hydrogen-bonding patterns at ice interfaces .

Q. What challenges arise when correlating this compound’s structural properties with solid-state electrolyte performance, and how can they be mitigated?

  • Methodological Answer :

  • Challenges :
  • Ionic Conductivity : Amorphous phases (common in zirconium hydroxides) hinder Li⁺ transport pathways .
  • Sintering Artifacts : High calcination temperatures (>600°C) induce crystallinity, reducing interfacial compatibility .
  • Solutions :
  • Dopants : Introduce Al³⁺ or Fe³⁺ to stabilize cubic phases and enhance conductivity .
  • Composite Design : Blend with polymers (e.g., PEO) to improve mechanical flexibility and ion mobility .

Methodological Best Practices

Q. How should researchers document synthesis and characterization of this compound to ensure reproducibility?

  • Guidelines :

  • Synthesis Protocols : Report exact molar ratios, aging times, and washing procedures (e.g., chloride removal criteria) .
  • Characterization Data : Include raw scattering profiles (X-ray), TGA curves, and high-resolution microscopy images in supplementary files .
  • Ethical Reporting : Disclose batch-to-batch variability and negative results (e.g., failed doping attempts) to aid troubleshooting .

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